(E)-3-(2-(3-Chloropropanoyl)phenyl)acrylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-(2-(3-Chloropropanoyl)phenyl)acrylic acid is an organic compound characterized by the presence of a chloropropanoyl group attached to a phenyl ring, which is further conjugated to an acrylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(2-(3-Chloropropanoyl)phenyl)acrylic acid typically involves the following steps:
Preparation of 3-chloropropionyl chloride: This is achieved by reacting propionyl chloride with chlorine gas under controlled conditions.
Friedel-Crafts Acylation: The 3-chloropropionyl chloride is then subjected to a Friedel-Crafts acylation reaction with benzene to form 3-(3-chloropropanoyl)benzene.
Aldol Condensation: The final step involves an aldol condensation reaction between 3-(3-chloropropanoyl)benzene and acrylic acid under basic conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale versions of the synthetic routes mentioned above, with optimizations for yield and purity. These methods may include continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(2-(3-Chloropropanoyl)phenyl)acrylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The chlorine atom in the chloropropanoyl group can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea under mild conditions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(E)-3-(2-(3-Chloropropanoyl)phenyl)acrylic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (E)-3-(2-(3-Chloropropanoyl)phenyl)acrylic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by forming covalent bonds with active site residues, thereby blocking their activity. The pathways involved often include signal transduction cascades that regulate cellular processes such as proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Cinnamaldehyde: Similar structure with an aldehyde group instead of the chloropropanoyl group.
3-Phenylpropionic acid: Lacks the chloropropanoyl group but shares the phenyl and acrylic acid moieties.
Uniqueness
(E)-3-(2-(3-Chloropropanoyl)phenyl)acrylic acid is unique due to the presence of the chloropropanoyl group, which imparts distinct reactivity and potential biological activity compared to its analogs. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C12H11ClO3 |
---|---|
Molecular Weight |
238.66 g/mol |
IUPAC Name |
3-[2-(3-chloropropanoyl)phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C12H11ClO3/c13-8-7-11(14)10-4-2-1-3-9(10)5-6-12(15)16/h1-6H,7-8H2,(H,15,16) |
InChI Key |
FRLVREDJBWNENJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)O)C(=O)CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.